molecular formula C11H12BrN3O B13324569 {1-[(4-bromophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}methanol

{1-[(4-bromophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}methanol

Cat. No.: B13324569
M. Wt: 282.14 g/mol
InChI Key: XYQXJCKKDXQWRF-UHFFFAOYSA-N
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Description

{1-[(4-bromophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}methanol is a chemical compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(4-bromophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}methanol typically involves the reaction of 4-bromobenzyl bromide with 5-methyl-1H-1,2,3-triazole-4-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is then heated to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

{1-[(4-bromophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, {1-[(4-bromophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}methanol is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as an antimicrobial and antifungal agent. Triazole derivatives are known to inhibit the growth of various microorganisms, and this compound is no exception .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is investigated for its role in treating diseases such as cancer and infectious diseases .

Industry

In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical reactions. Its stability and reactivity make it suitable for a wide range of applications .

Mechanism of Action

The mechanism of action of {1-[(4-bromophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}methanol involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit enzymes involved in the synthesis of essential biomolecules, thereby exerting its antimicrobial and antifungal effects. The compound may also interact with cellular receptors, leading to the modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-bromophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carbaldehyde
  • 1-[(4-bromophenyl)methyl]-4,5,6,7-tetrahydro-1H-benzimidazole
  • 1-[(4-bromophenyl)methyl]-1H-1,3-benzodiazole

Uniqueness

What sets {1-[(4-bromophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}methanol apart from similar compounds is its unique combination of a triazole ring with a bromophenyl group and a hydroxyl group. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

Molecular Formula

C11H12BrN3O

Molecular Weight

282.14 g/mol

IUPAC Name

[1-[(4-bromophenyl)methyl]-5-methyltriazol-4-yl]methanol

InChI

InChI=1S/C11H12BrN3O/c1-8-11(7-16)13-14-15(8)6-9-2-4-10(12)5-3-9/h2-5,16H,6-7H2,1H3

InChI Key

XYQXJCKKDXQWRF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1CC2=CC=C(C=C2)Br)CO

Origin of Product

United States

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